molecular formula C9H9NO5 B1581295 Methyl 3-methoxy-5-nitrobenzoate CAS No. 78238-13-8

Methyl 3-methoxy-5-nitrobenzoate

Cat. No.: B1581295
CAS No.: 78238-13-8
M. Wt: 211.17 g/mol
InChI Key: OSTVXCVLGHROLX-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-5-nitrobenzoate (CAS 78238-13-8) is a high-purity nitro-aromatic ester with a molecular weight of 211.17 g/mol and the formula C₉H₉NO₅ . It is widely used in organic synthesis as a crucial intermediate for constructing more complex chemical structures . Its primary application is in pharmaceutical research, where it serves as a key building block in the development of Active Pharmaceutical Ingredients (APIs), particularly those requiring strategically placed nitro and methoxy functional groups . The nitro group on the aromatic ring is a versatile handle for further transformation, most notably reduction to an amine, which opens pathways to a diverse array of novel compounds . In research laboratories, this compound is valuable for studying aromatic substitution and functional group interconversion reactions . Beyond pharmaceuticals, its stability and reactivity make it a valuable precursor in material science for the development of specialty polymers and coatings . It is also a useful intermediate in the preparation of dyes, pigments, and other nitro-aromatic derivatives . This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-methoxy-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-14-8-4-6(9(11)15-2)3-7(5-8)10(12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTVXCVLGHROLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358103
Record name methyl 3-methoxy-5-nitrobenzoate
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Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78238-13-8
Record name Benzoic acid, 3-methoxy-5-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78238-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 3-methoxy-5-nitrobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Preparative Routes for Methyl 3 Methoxy 5 Nitrobenzoate

Direct Esterification of 3-Methoxy-5-nitrobenzoic Acid

One of the most straightforward methods for the preparation of Methyl 3-methoxy-5-nitrobenzoate is the direct esterification of 3-methoxy-5-nitrobenzoic acid with methanol (B129727). This acid-catalyzed reaction, often referred to as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol to form an ester and water.

The esterification of 3-methoxy-5-nitrobenzoic acid is typically carried out in the presence of a strong acid catalyst. Common catalysts for this transformation include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH). dergipark.org.trmdpi.com The reaction is generally performed using an excess of methanol, which serves as both a reactant and the solvent.

The reaction mixture is heated to reflux to drive the equilibrium towards the formation of the ester product. The removal of water as it is formed can also be employed to increase the yield.

Table 1: Typical Reaction Conditions for Fischer Esterification

Parameter Condition
Substrate 3-Methoxy-5-nitrobenzoic acid
Reagent Methanol (in excess)
Catalyst Sulfuric acid, p-toluenesulfonic acid
Temperature Reflux

| Reaction Time | Several hours |

Several strategies can be implemented to optimize the yield and purity of this compound from the direct esterification process. The efficiency of the reaction is influenced by factors such as catalyst concentration, temperature, and reaction time. researchgate.netsemanticscholar.orgresearchgate.net

To maximize the conversion, a sufficient amount of the acid catalyst is crucial. However, excessive catalyst loading can lead to side reactions and purification challenges. The reaction temperature is typically maintained at the boiling point of methanol to ensure a reasonable reaction rate. Prolonged reaction times can lead to the formation of impurities, so monitoring the reaction progress by techniques like thin-layer chromatography (TLC) is advisable.

Purification of the crude product is generally achieved by first neutralizing the acidic catalyst, followed by extraction and then recrystallization or chromatography to obtain the pure ester.

Nucleophilic Aromatic Substitution Approaches

An alternative synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction. This approach is particularly useful when the corresponding dinitro precursor is readily available.

In this method, a suitable dinitrobenzoate, such as Methyl 3,5-dinitrobenzoate (B1224709), is treated with a source of methoxide (B1231860) ions. The electron-withdrawing nature of the two nitro groups activates the aromatic ring towards nucleophilic attack.

The key reactants in this process are the dinitrobenzoate substrate and a methoxide source. Lithium methoxide (LiOCH₃) is a commonly used reagent for such transformations due to its good solubility in organic solvents and its basic and nucleophilic character. chemicalbook.comchemimpex.com Other sources of methoxide, such as sodium methoxide, can also be employed.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can solvate the cation of the methoxide salt and enhance the nucleophilicity of the methoxide anion. Methanol can also be used as a solvent, especially when the methoxide is generated in situ.

Table 2: Reactants and Solvents for Methoxylation

Component Example Role
Substrate Methyl 3,5-dinitrobenzoate Electrophile
Nucleophile Lithium Methoxide Source of methoxide

| Solvent | Methanol, DMF, DMSO | Reaction medium |

A critical aspect of this synthetic approach is the control of regioselectivity. In the case of Methyl 3,5-dinitrobenzoate, the two nitro groups are meta to each other. The incoming methoxide nucleophile will attack one of the carbons bearing a nitro group. The position of attack is directed by the combined electron-withdrawing effects of the nitro and ester groups. The resulting intermediate, a Meisenheimer complex, is stabilized by resonance. libretexts.org

The primary side reactions in this process can include the displacement of the second nitro group, leading to the formation of a dimethoxy product, or reaction with the ester functionality. Careful control of the reaction conditions, such as temperature, reaction time, and the stoichiometry of the nucleophile, is essential to minimize these side reactions and maximize the yield of the desired monosubstituted product, this compound.

Methoxylation of Dinitrobenzoate Precursors (e.g., Methyl 3,5-dinitrobenzoate)

Nitration Strategies for Methoxybenzoate Scaffolds

The introduction of a nitro group onto the aromatic scaffold of a methoxybenzoate derivative is a classic example of electrophilic aromatic substitution. The success of this synthesis hinges on controlling the regioselectivity of the reaction to obtain the desired isomer.

Regioselective Nitration of Methyl 3-methoxybenzoate (Conceptual Approach)

The synthesis of this compound conceptually begins with the nitration of methyl 3-methoxybenzoate. The regiochemical outcome of this reaction is determined by the directing effects of the two substituents on the benzene (B151609) ring: the methoxy (B1213986) group (-OCH₃) at position 3 and the methyl ester group (-COOCH₃) at position 1.

Directing Effects of Substituents: The methoxy group is an activating, ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. This increases the nucleophilicity of the positions ortho (2 and 4) and para (6) to it. Conversely, the methyl ester group is a deactivating, meta-director, withdrawing electron density from the ring and directing incoming electrophiles to the positions meta (3 and 5) to it.

In the case of methyl 3-methoxybenzoate, these directing effects work in concert to favor the formation of the 5-nitro isomer. The 5-position is ortho to the activating methoxy group and meta to the deactivating ester group. This convergence of directing influences makes the 5-position the most electronically favorable site for electrophilic attack by the nitronium ion (NO₂⁺). The other possible positions are less favored due to either steric hindrance or conflicting electronic effects.

Predicted Regioselectivity in the Nitration of Methyl 3-methoxybenzoate

Position of NitrationRelation to -OCH₃ (at C3)Relation to -COOCH₃ (at C1)Expected Outcome
2orthoorthoMinor product (steric hindrance)
4orthoparaMinor product
5orthometaMajor product
6paraorthoMinor product (steric hindrance)

Nitrating Agents and Reaction Environment Considerations

The choice of nitrating agent and the reaction environment are critical for achieving a successful and selective nitration.

A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the most common and effective nitrating agent for the nitration of deactivated or moderately activated aromatic rings. acs.orgrsc.org Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. acs.orgvapourtec.com

The reaction is typically carried out at low temperatures, often between 0 and 10 °C, to control the exothermic nature of the reaction and to minimize the formation of by-products, including dinitrated compounds. rsc.org The slow, dropwise addition of the nitrating mixture to the substrate is also crucial for maintaining temperature control. acs.org

Alternative nitrating agents have been explored to circumvent the harsh and corrosive nature of the mixed acid system. These include:

Nitronium salts , such as nitronium tetrafluoroborate (NO₂BF₄), which can provide a source of the nitronium ion in a less acidic medium.

Metal nitrates in the presence of a catalyst.

Dinitrogen pentoxide (N₂O₅) , a powerful nitrating agent that can be used in organic solvents.

The reaction environment, including the choice of solvent, can also influence the outcome. While the nitration of benzoates is often performed without an additional solvent, using the excess sulfuric acid as the reaction medium, inert solvents like dichloromethane or acetic acid can sometimes be employed.

Advanced Synthetic Protocols and Process Intensification

In recent years, significant efforts have been directed towards developing more efficient, safer, and environmentally friendly methods for nitration reactions. These advanced protocols focus on process intensification, which aims to improve reaction performance and reduce the environmental footprint.

Exploration of Continuous Flow Methods for Synthesis (Conceptual Link to related compounds)

Continuous flow chemistry, particularly using microreactors, offers significant advantages for highly exothermic and potentially hazardous reactions like nitration. microflutech.comsoton.ac.uk The high surface-area-to-volume ratio in microreactors allows for excellent heat transfer and precise temperature control, minimizing the risk of thermal runaways and improving reaction selectivity. microflutech.comncl.ac.uk

Conceptually, the synthesis of this compound could be adapted to a continuous flow process. This would involve continuously pumping streams of methyl 3-methoxybenzoate and the nitrating mixture through a microreactor where they mix and react. The short residence times and precise control over stoichiometry and temperature can lead to higher yields, improved purity, and enhanced safety compared to traditional batch processes. soton.ac.uk Studies on the continuous flow nitration of various aromatic compounds, such as toluene (B28343) and nitrobenzene (B124822), have demonstrated the feasibility and benefits of this technology. ncl.ac.ukresearchgate.net

Conceptual Advantages of Continuous Flow Nitration

ParameterBatch ReactorContinuous Flow Reactor
Heat Transfer Limited, potential for hot spotsExcellent, precise temperature control
Safety Higher risk of thermal runawayInherently safer due to small reaction volume
Mixing Can be inefficientRapid and efficient mixing
Scalability Difficult to scale up safelyReadily scalable by parallelization
Reproducibility Can be variableHigh reproducibility

Green Chemistry Principles in this compound Synthesis (Conceptual Link to related compounds)

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of nitration, this translates to exploring alternative catalysts, solvents, and nitrating agents.

Solid Acid Catalysts: Replacing corrosive and difficult-to-recycle liquid acids like sulfuric acid with solid acid catalysts is a key area of green chemistry research. Zeolites, sulfated metal oxides, and supported heteropoly acids have shown promise as catalysts for aromatic nitration. ijirt.orgsibran.ru These catalysts are often reusable, reduce waste generation, and can sometimes lead to improved selectivity. ijirt.org A solid acid catalyst could conceptually be employed in the nitration of methyl 3-methoxybenzoate, potentially in a fixed-bed continuous flow reactor. acs.org

Ionic Liquids: Ionic liquids are salts with low melting points that can act as both solvents and catalysts. They are non-volatile and can often be recycled, making them a greener alternative to traditional organic solvents. acs.orgnih.gov The nitration of various aromatic compounds has been successfully carried out in ionic liquids, which can facilitate the reaction and simplify product isolation. acs.orgoup.com

Solvent-Free Conditions: Conducting reactions without a solvent minimizes waste and reduces environmental impact. Solvent-free nitration of aromatic compounds has been achieved using solid acid catalysts or by employing one of the reactants in excess to act as the reaction medium. acs.orgijirt.org This approach could be conceptually applied to the synthesis of this compound, particularly in conjunction with a solid catalyst.

Spectroscopic and Structural Elucidation of Methyl 3 Methoxy 5 Nitrobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of nuclei within a molecule. For Methyl 3-methoxy-5-nitrobenzoate, both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced two-dimensional (2D) techniques, are indispensable for its unambiguous identification and the differentiation from its positional isomers.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR spectroscopy is a fundamental technique for determining the number of different types of protons in a molecule and their neighboring environments. The chemical shifts, splitting patterns (multiplicity), and coupling constants are key parameters derived from a ¹H NMR spectrum.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to its aromatic and aliphatic protons. The electron-withdrawing nature of the nitro group and the ester functionality, combined with the electron-donating effect of the methoxy (B1213986) group, significantly influences the chemical shifts of the aromatic protons.

Based on the analysis of related compounds, such as methyl 3-nitrobenzoate, the aromatic protons of this compound would appear in the downfield region, typically between 7.0 and 9.0 ppm. The two aliphatic groups, the methyl ester (-COOCH₃) and the methoxy (-OCH₃) groups, would each give rise to a singlet in the upfield region, generally between 3.5 and 4.0 ppm.

For comparison, the ¹H NMR spectrum of the isomeric compound, methyl 2-methoxy-5-nitrobenzoate, shows distinct signals for its aromatic and aliphatic protons. Similarly, methyl 3-nitrobenzoate, which lacks the methoxy group, displays characteristic aromatic proton signals that are influenced by the electron-withdrawing nitro and ester groups. brainly.comasianpubs.orgnih.gov

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-2~8.2t
H-4~7.6t
H-6~8.0t
-OCH₃ (ester)~3.9s
-OCH₃ (ether)~3.9s

Note: The predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

The coupling constants (J-values) between adjacent protons provide crucial information for distinguishing between positional isomers. In the case of this compound, the aromatic protons exhibit specific splitting patterns due to their coupling with neighboring protons.

The proton at C-2 would be expected to show a triplet due to coupling with the protons at C-4 and C-6 (a small meta-coupling). The proton at C-4 would also appear as a triplet, coupling with the protons at C-2 and C-6. The proton at C-6 would similarly be a triplet. The magnitude of these meta-coupling constants is typically small, in the range of 2-3 Hz.

Analysis of the coupling patterns is essential to differentiate this compound from its isomers, such as Methyl 3-methoxy-4-nitrobenzoate. nist.gov In the latter, the aromatic protons would exhibit a different set of coupling constants and multiplicities due to their different relative positions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum.

The ¹³C NMR spectrum of this compound is expected to show characteristic signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the methoxy and methyl ester groups.

The carbonyl carbon of the ester group is typically found in the most downfield region of the spectrum, usually between 160 and 170 ppm. The aromatic carbons will resonate in the range of approximately 110 to 160 ppm. The carbon attached to the nitro group (C-5) and the carbon attached to the methoxy group (C-3) will have their chemical shifts significantly influenced by these substituents. The carbon attached to the ester group (C-1) will also be in the downfield region of the aromatic signals. The aliphatic carbons of the two methoxy groups will appear in the upfield region, typically between 50 and 60 ppm.

For instance, in methyl 3-nitrobenzoate, the carbonyl carbon appears around 164 ppm, and the aromatic carbons show distinct signals due to the loss of symmetry. brainly.com

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

CarbonPredicted Chemical Shift (ppm)
C=O~165
C-1~132
C-2~115
C-3~160
C-4~110
C-5~149
C-6~125
-OCH₃ (ester)~53
-OCH₃ (ether)~57

Note: The predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Advanced NMR Techniques for Structure Confirmation (e.g., 2D NMR, HSQC, HMBC)

While 1D NMR provides fundamental structural information, complex molecules often require the use of two-dimensional (2D) NMR techniques for complete and unambiguous structure elucidation. These experiments reveal correlations between nuclei, providing a more detailed picture of the molecular connectivity. youtube.com

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is used to identify direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu In the HSQC spectrum of this compound, cross-peaks would be observed between the aromatic protons and their directly bonded aromatic carbons, as well as between the protons of the methoxy and methyl ester groups and their respective carbons. This technique is invaluable for assigning the protonated carbons in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals correlations between protons and carbons over two or three bonds. columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For this compound, HMBC correlations would be expected between:

The protons of the methyl ester and the carbonyl carbon.

The aromatic protons and the carbonyl carbon.

The aromatic protons and the non-protonated aromatic carbons (C-1, C-3, and C-5).

The protons of the methoxy group and the aromatic carbon it is attached to (C-3), as well as the adjacent carbons (C-2 and C-4).

By combining the information from 1D and 2D NMR experiments, a complete and confident structural assignment of this compound can be achieved, distinguishing it from all its possible isomers.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the structure of a molecule through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) is critical for determining the precise molecular formula of a compound. It can measure the mass of an ion to several decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. For instance, an accurate mass measurement can distinguish between ions like [C₃H₈O]⁺ and [¹³C¹²C₂H₇O]⁺, which have the same nominal mass of 60 but different exact masses. docbrown.info This level of precision is invaluable in confirming the elemental composition of this compound and its derivatives.

When a molecule is ionized in a mass spectrometer, the resulting molecular ion is often energetically unstable and breaks apart into smaller charged fragments. chemguide.co.uk The pattern of these fragments provides a molecular fingerprint that can be used to deduce the structure of the original molecule. chemguide.co.uk

For esters like this compound, characteristic fragmentation patterns are observed. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). The presence of other functional groups, such as the nitro group (-NO₂) and the methoxy group (-OCH₃) on the aromatic ring, further influences the fragmentation process. The loss of small neutral molecules like H₂O, HOR, CO₂, and others can also occur. miamioh.edu

Specific fragmentation patterns for aromatic nitro compounds often involve the loss of NO, NO₂, and the rearrangement of the nitro group. The fragmentation of ethers can proceed via cleavage of the C-O bond. docbrown.info For instance, in the mass spectrum of 2-methoxypropane, a prominent peak is observed at m/z 59, corresponding to the [C₃H₇O]⁺ ion. docbrown.info The analysis of these fragmentation pathways provides a detailed map of the molecule's connectivity.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups, making them essential for structural elucidation.

The FT-IR and FT-Raman spectra of this compound and its derivatives exhibit characteristic absorption bands corresponding to their various functional groups. chemicalbook.comnist.govresearchgate.netscispace.com

Nitro Group (NO₂): The nitro group displays strong asymmetric and symmetric stretching vibrations. For nitrobenzene (B124822) derivatives, the asymmetric stretch (νas(NO₂)) typically appears in the region of 1535 ± 30 cm⁻¹, while the symmetric stretch (νs(NO₂)) is found around 1400 ± 40 cm⁻¹. orientjchem.org

Ester Group (COOCH₃): The carbonyl (C=O) stretching vibration of the ester group is a very strong and sharp band, typically observed in the range of 1730-1715 cm⁻¹. The C-O stretching vibrations of the ester group appear in the 1300-1000 cm⁻¹ region.

Methoxy Group (OCH₃): The C-H stretching vibrations of the methyl group are expected in the 3000-2840 cm⁻¹ range. The C-O stretching of the methoxy group attached to the aromatic ring is also a characteristic band.

Aromatic Ring (C₆H₃): Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring give rise to bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations are found in the 900-675 cm⁻¹ range and are indicative of the substitution pattern on the benzene (B151609) ring.

The following table summarizes the characteristic vibrational frequencies for this compound and related structures.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1535 ± 30
Symmetric Stretch1400 ± 40
Ester (COOCH₃)Carbonyl (C=O) Stretch1730 - 1715
C-O Stretch1300 - 1000
Methoxy (OCH₃)C-H Stretch3000 - 2840
Aromatic RingC-H Stretch> 3000
C=C Stretch1600 - 1450
C-H Out-of-plane Bend900 - 675

To gain a more profound understanding of the vibrational spectra, experimental data is often correlated with computational predictions. researchgate.net Density Functional Theory (DFT) calculations, using basis sets such as B3LYP/6-311++G, can be employed to calculate the optimized geometry and vibrational frequencies of the molecule. researchgate.netscirp.orgresearchgate.net The calculated frequencies are often scaled to improve the agreement with experimental values. This combined experimental and theoretical approach allows for a more definitive assignment of the observed vibrational bands to specific molecular motions. researchgate.net For example, in the study of 4-methyl-3-nitrobenzoic acid, DFT calculations helped to assign the observed FT-IR and FT-Raman bands. researchgate.netscirp.orgresearchgate.net

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure.

For aromatic compounds like this compound, the UV-Vis spectrum is dominated by π → π* transitions of the benzene ring. The presence of substituents like the nitro and methoxy groups can cause a shift in the absorption bands to longer wavelengths (bathochromic shift) and an increase in their intensity (hyperchromic effect). The nitro group, being an electron-withdrawing group, and the methoxy group, an electron-donating group, both interact with the π-system of the benzene ring, influencing the energy of the electronic transitions. Analysis of the UV-Vis spectrum provides valuable insights into the electronic properties of the molecule.

X-ray Crystallography Studies

While a single crystal X-ray structure for this compound is not publicly available, analysis of closely related compounds provides significant insight into its likely molecular geometry, conformation, and crystal packing. Compounds such as methyl 4-hydroxy-3-nitrobenzoate researchgate.netmdpi.com, methyl 4-nitrobenzoate (B1230335) nih.gov, and various other nitro-substituted benzoic acid derivatives have been structurally characterized.

The molecular geometry of this compound is expected to feature a largely planar benzene ring. However, the substituent groups—the methoxy, nitro, and methyl ester groups—will likely be twisted out of the plane of the ring to varying degrees due to steric and electronic effects.

In the related compound, methyl 4-nitrobenzoate, the nitro group is nearly coplanar with the benzene ring, exhibiting a dihedral angle of only 0.6(1)°. In contrast, the methoxycarbonyl group is twisted by 8.8(1)° relative to the ring. nih.gov For methyl 4-hydroxy-3-nitrobenzoate, the nitro and methyl ester groups also lie close to the plane of the benzene ring, with dihedral angles of approximately 6° and 10°, respectively. researchgate.netmdpi.com Studies on other para-substituted nitrobenzene derivatives show that the nitro group is often slightly twisted out of the plane, with a mean twist angle of 7.3°, largely due to intermolecular interactions within the crystal. mdpi.com

Based on these analogous structures, the key geometric parameters for this compound can be predicted. The C-N bond length to the nitro group and the N-O bond lengths are standard for nitroaromatic compounds. The ester group's conformation will be influenced by crystal packing forces, but the C-O single and double bond lengths will be typical for a methyl ester.

Table of Expected Torsional Angles in this compound and Related Compounds

Compound Functional Group Dihedral Angle with Benzene Ring (°) Reference
Methyl 4-nitrobenzoate Nitro group 0.6(1) nih.gov
Methyl 4-nitrobenzoate Methoxycarbonyl group 8.8(1) nih.gov
Methyl 4-hydroxy-3-nitrobenzoate (Molecule A) Nitro group 6.1(6) researchgate.netmdpi.com
Methyl 4-hydroxy-3-nitrobenzoate (Molecule A) Methyl ester group 10.5(3) researchgate.netmdpi.com
Methyl 4-hydroxy-3-nitrobenzoate (Molecule B) Nitro group 6.2(7) researchgate.netmdpi.com
Methyl 4-hydroxy-3-nitrobenzoate (Molecule B) Methyl ester group 10.4(2) researchgate.netmdpi.com

The crystal packing of this compound will be governed by a network of weak intermolecular interactions. Given the functional groups present, C-H···O hydrogen bonds are expected to be significant. The oxygen atoms of the nitro group and the carbonyl of the ester group are potential hydrogen bond acceptors.

In the crystal structure of methyl 4-nitrobenzoate, adjacent molecules are linked by weak intermolecular aromatic C-H···O interactions involving both the carboxyl and nitro oxygen atoms. nih.gov Similarly, in methyl 4-hydroxy-3-nitrobenzoate, a series of C-H···O contacts, in addition to stronger O-H···O hydrogen bonds, link molecules into sheets. mdpi.com

Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are a common feature in the crystal packing of nitroaromatic compounds. mdpi.commdpi.com In methyl 4-hydroxy-3-nitrobenzoate, these interactions link molecules in a head-to-tail fashion with centroid-to-centroid distances of 3.6 to 3.7 Å. mdpi.com The crystal packing in nitro-substituted chalcones is also dominated by π-stacking and C-H···O interactions. mdpi.com It is therefore highly probable that the crystal structure of this compound is stabilized by a combination of C-H···O hydrogen bonds and π-π stacking interactions, leading to a dense and stable packing arrangement.

Computational Chemistry and Theoretical Studies on Methyl 3 Methoxy 5 Nitrobenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a workhorse of modern computational chemistry due to its balance of accuracy and computational cost. A typical DFT study on methyl 3-methoxy-5-nitrobenzoate would involve the B3LYP functional with a basis set such as 6-311++G(d,p), which has been shown to provide reliable results for similar organic molecules.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. This process finds the minimum energy conformation of this compound. The resulting optimized structure would provide key geometric parameters.

Illustrative Data Table for Optimized Geometric Parameters (Hypothetical): This table is for illustrative purposes only and does not represent actual calculated data.

Parameter Bond/Angle Predicted Value
Bond Length C-C (aromatic) ~1.39 Å
C-N (nitro) ~1.48 Å
C-O (methoxy) ~1.36 Å
C=O (ester) ~1.21 Å
Bond Angle O-N-O (nitro) ~124°
C-C-C (ring) ~120°

Analysis of the electronic structure would reveal the distribution of electrons within the molecule, highlighting the influence of the electron-withdrawing nitro group and the electron-donating methoxy (B1213986) group on the benzene (B151609) ring.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant parameter that provides insights into the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

Illustrative Data Table for FMO Analysis (Hypothetical): This table is for illustrative purposes only and does not represent actual calculated data.

Parameter Energy (eV)
HOMO Energy ~ -7.5
LUMO Energy ~ -2.5

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the oxygen atoms of the nitro and ester groups, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) would likely be found around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are indicative of charge delocalization and hyperconjugative interactions. For this compound, NBO analysis would quantify the delocalization of electron density from the methoxy group's lone pairs and the benzene ring's π-system towards the electron-withdrawing nitro and ester groups. This analysis helps in understanding the stability of the molecule and the nature of its intramolecular interactions.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By comparing the calculated vibrational spectrum with experimental data, the accuracy of the computational model can be validated. The calculated frequencies are often scaled to better match experimental values due to the harmonic approximation used in the calculations.

Illustrative Data Table for Predicted Vibrational Frequencies (Hypothetical): This table is for illustrative purposes only and does not represent actual calculated data.

Vibrational Mode Predicted Frequency (cm⁻¹)
N-O symmetric stretch ~1350
N-O asymmetric stretch ~1530
C=O stretch ~1720

Reactivity Prediction and Mechanistic Insights

Furthermore, computational methods can be employed to study the mechanisms of reactions involving this compound. By mapping the potential energy surface for a given reaction, transition states can be located, and activation energies can be calculated, providing valuable insights into the reaction pathway and kinetics.

Computational Modeling of Electrophilic and Nucleophilic Sites

There are no published studies that provide a computational model of the electrophilic and nucleophilic sites of this compound. Such a study would typically involve mapping the electrostatic potential surface to identify regions of positive (electrophilic) and negative (nucleophilic) charge, which are crucial for predicting the molecule's reactivity towards various reagents.

Transition State Analysis for Key Reactions (e.g., Hydrolysis)

A transition state analysis for the hydrolysis of this compound, which would detail the energy profile and the geometry of the transition state for its conversion back to 3-methoxy-5-nitrobenzoic acid, has not been documented. This type of analysis is fundamental to understanding the kinetics and mechanism of such reactions.

Correlation of Reactivity Descriptors (e.g., Fukui Indices) with Experimental Observations

No literature is available that calculates reactivity descriptors like Fukui indices for this compound. These conceptual density functional theory (DFT) tools are used to predict the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attack. A correlation of these theoretical indices with experimental reaction outcomes would provide significant insight into the compound's chemical behavior, but this research has not yet been conducted.

Validation of Experimental Data through Computational Methods

Comparison of DFT-Predicted Bond Lengths and Angles with X-ray Data

A direct comparison between DFT-predicted molecular geometry and experimental X-ray crystallography data for this compound is not possible at this time. A search of crystallographic databases reveals no publicly available single-crystal X-ray diffraction structure for this compound. While DFT can be used to predict these parameters, validation against experimental solid-state data is a critical step that has not been performed.

Resolution of Discrepancies between Computational and Experimental Findings

Consequently, without both computational predictions and experimental data, no analysis of discrepancies between the two can be undertaken. Such a study would be pivotal in refining computational models to better reflect the real-world structure and behavior of the molecule.

Applications of Methyl 3 Methoxy 5 Nitrobenzoate in Advanced Materials and Organic Synthesis

Building Block in the Synthesis of Complex Organic Architectures

Methyl 3-methoxy-5-nitrobenzoate is a versatile organic compound that serves as a crucial starting material and intermediate in the creation of more complex molecular structures. Its unique arrangement of a nitro group, a methoxy (B1213986) group, and a methyl ester on a benzene (B151609) ring provides multiple reactive sites for chemists to exploit. The nitro group can be readily reduced to an amine, the ester can be hydrolyzed or converted to other functional groups, and the aromatic ring itself can undergo substitution reactions. This multi-functionality allows for the construction of intricate organic architectures.

One of the primary applications of this compound is as a precursor to 3-methoxy-5-nitroaniline (B1585972). This transformation is typically achieved through the reduction of the nitro group. For instance, 3,5-dinitroanisole (B1346779), a related compound, can be selectively reduced to 3-methoxy-5-nitroaniline using sodium sulfide. chemicalbook.com This resulting aniline (B41778) derivative is a valuable building block for more complex heterocyclic compounds and other substituted aromatics. chemicalbook.com The synthesis of 3-methoxy-5-nitroaniline from its dinitro precursor highlights a common pathway where one nitro group is selectively reduced, a strategy that can be conceptually applied to derivatives of this compound. chemicalbook.com

Furthermore, the carboxylic acid derivative, 3-methoxy-5-nitrobenzoic acid, which can be obtained from the methyl ester, is also a key intermediate. It is used in the synthesis of complex molecules like melovinone, a quinolone alkaloid. This demonstrates the role of the core 3-methoxy-5-nitrobenzoyl structure in building natural product analogs.

Key Reactions of the 3-Methoxy-5-nitrobenzoyl Scaffold:

Reaction TypeReagents/ConditionsResulting Functional Group
Nitro Group ReductionH₂/Pd catalyst or Fe/acidAmino group (-NH₂)
Ester HydrolysisAcid or base catalysisCarboxylic acid (-COOH)
Ester AminolysisAmmonia or aminesAmide (-CONH₂)
Aromatic SubstitutionVariesAddition of other substituents

Intermediate in Pharmaceutical and Agrochemical Development

The structural motifs present in this compound are of significant interest in the fields of medicinal and agricultural chemistry. The compound itself and its derivatives serve as key intermediates in the synthesis of various bioactive molecules.

Precursor for Antituberculosis Agents

While direct synthesis of antituberculosis agents from this compound is not extensively documented, its structural relatives, particularly dinitroaromatic compounds, are potent precursors. For example, methyl 3,5-dinitrobenzoate (B1224709) is a direct precursor to 3,5-dinitrobenzohydrazide, which is then used to create a series of 1,3,4-oxadiazole (B1194373) derivatives. nih.govplos.org These derivatives have shown very high activity against Mycobacterium tuberculosis, including multidrug-resistant strains. nih.govplos.org

The mechanism of action for many nitroaromatic antitubercular drugs involves the reduction of the nitro group within the mycobacterial cell. This process is often mediated by a deazaflavin-dependent nitroreductase (Ddn), which creates reactive nitrogen species that are toxic to the bacteria. nih.gov The 3,5-dinitrophenyl moiety has been identified as a critical component for this high level of activity. nih.gov Given that this compound contains a similar nitro-substituted aromatic ring, it represents a valuable starting point for synthesizing analogs of these potent antitubercular agents. The synthesis often begins with the esterification of the corresponding benzoic acid, a process analogous to the creation of this compound. nih.govplos.org

Role in the Synthesis of Other Bioactive Molecules (Conceptual Link to related compounds like Gefitinib or Telmisartan)

The substituted aniline and benzoic acid structures derived from this compound are common in a wide range of bioactive molecules. While not a direct precursor in the documented synthesis of drugs like Gefitinib or Telmisartan, the core structure is conceptually linked.

The synthesis of many kinase inhibitors and other pharmaceuticals often involves the coupling of various substituted aromatic rings. For example, the synthesis of some Janus kinase 2 (JAK2) inhibitors involves coupling carboxylic acids with aromatic amines, a common reaction for derivatives of this compound. nih.gov The functionality of this compound allows for its conversion into either the carboxylic acid or the amine, making it a hypothetical building block for creating libraries of compounds for drug discovery.

The general synthetic utility is clear: the nitro group can be reduced to an amine, which is a key functional group for building amides, sulfonamides, and heterocyclic rings. The ester can be hydrolyzed to a carboxylic acid, which is also a versatile handle for creating larger molecules. This flexibility makes the 3-methoxy-5-nitrobenzoyl scaffold a valuable component in the conceptual design of new therapeutic agents.

Advanced Chemical Research Reagent

In the realm of advanced chemical research, this compound is valued for its versatility as a reagent and building block. Its three distinct functional groups—ester, ether (methoxy), and nitro—can be selectively manipulated to achieve a wide range of chemical transformations.

The nitro group is an electron-withdrawing group, which influences the reactivity of the aromatic ring in electrophilic substitution reactions. More importantly, the nitro group can be readily reduced to an amine (-NH2). This transformation is fundamental in organic synthesis, as it opens up pathways to a vast array of other functionalities. The resulting 3-amino-5-methoxybenzoate derivatives can be used in diazotization reactions to introduce halogens or other groups, or they can be acylated to form amides.

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 3-methoxy-5-nitrobenzoic acid. This carboxylic acid can then be converted into acid chlorides, amides, or other esters, further expanding its synthetic utility. For example, the conversion of a similar compound, methyl 3-(hydroxymethyl)-5-nitrobenzoate, into various amides has been demonstrated in the synthesis of potential antimycobacterial agents. nih.gov

Selected Properties of this compound and its Parent Acid:

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound78238-13-8C₉H₉NO₅211.17
3-Methoxy-5-nitrobenzoic acid78238-12-7C₈H₇NO₅197.14

Potential in Dye and Pigment Manufacturing (Indirectly via 3-methoxy-5-nitrobenzoic acid)

The potential for this compound in the dye and pigment industry stems from its ability to be converted into aromatic amines. Aromatic amines are foundational precursors for the synthesis of azo dyes, which constitute a large and important class of synthetic colorants.

The key transformation is the reduction of the nitro group on the 3-methoxy-5-nitrobenzoic acid (derived from the methyl ester) to form 3-amino-5-methoxybenzoic acid. This resulting aromatic amine can then undergo diazotization, where the amino group is converted into a highly reactive diazonium salt using nitrous acid. This diazonium salt can then be coupled with another aromatic compound (a coupling agent, often a phenol (B47542) or another aniline) to form an azo compound, characterized by the -N=N- linkage. The extensive conjugation in the resulting molecule is responsible for its color.

While direct use of this specific compound may not be widespread, the principle is well-established in the industry. The substituents on the aromatic rings (in this case, the methoxy and carboxylic acid groups) can be used to tune the color of the final dye, as well as properties like solubility and lightfastness. Therefore, the 3-methoxy-5-nitrobenzoyl structure serves as a potential scaffold for developing new dyes and pigments with specific desired characteristics.

Future Directions and Emerging Research Avenues for Methyl 3 Methoxy 5 Nitrobenzoate

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of Methyl 3-methoxy-5-nitrobenzoate often involves multi-step processes that may utilize harsh reagents. Future research is increasingly focused on developing more sustainable and efficient synthetic methodologies.

One promising approach is the exploration of green chemistry principles . This includes the use of safer solvents, alternative reagents, and energy-efficient techniques. For instance, ultrasound-assisted nitration has been shown to potentially increase yields to over 90% and significantly reduce reaction times for related compounds. Another avenue is the use of recyclable catalysts, such as zeolites, for nitration reactions, which can be effective at ambient temperatures and reused multiple times.

A known synthetic route involves the nucleophilic substitution of a nitro group in methyl 3,5-dinitrobenzoate (B1224709) with lithium methoxide (B1231860). scispace.com Another method is the esterification of 3-methoxy-5-nitrobenzoic acid with methanol (B129727). Future research could focus on optimizing these reactions through process intensification strategies, such as continuous flow reactors, which can offer better control, improved safety, and higher throughput compared to traditional batch processing.

MethodStarting MaterialKey ReagentsReaction Type
Nucleophilic SubstitutionMethyl 3,5-dinitrobenzoateLithium methoxide, MethanolSNAr
Esterification3-Methoxy-5-nitrobenzoic acidMethanol, Acid catalystEsterification
Methylation3-Hydroxy-5-nitrobenzoic acidDimethyl sulfateWilliamson Ether Synthesis

Expanded Spectroscopic and Imaging Characterization in Complex Biological Systems

While standard spectroscopic techniques like NMR and mass spectrometry are used for structural confirmation of this compound, future research will likely involve more advanced methods to study its behavior in complex environments. Techniques such as two-dimensional NMR (COSY, TOCSY, ROESY) could provide deeper insights into the conformation and interactions of its derivatives, particularly when incorporated into larger molecules like foldamers or peptidomimetics. google.com

There is potential to develop derivatives of this compound that could be used as molecular probes. google.com By incorporating fluorophores or other labeling agents, these new compounds could be tracked within cells or tissues, providing valuable information about their localization, uptake, and interaction with biological targets. google.com This would be particularly useful for understanding the mechanisms of action of biologically active derivatives.

Comprehensive Biological Profiling and In Vivo Efficacy Studies

This compound itself is primarily a synthetic intermediate. However, it serves as a crucial building block for derivatives with potential biological activity. scispace.comgoogle.com For instance, it is a precursor in the synthesis of m-amidophenol derivatives that have shown potent antitubercular activity against Mycobacterium tuberculosis. scispace.com It has also been used in the synthesis of compounds designed as beta-secretase inhibitors for potential Alzheimer's disease treatment. google.com

Future research should focus on a broader screening of derivatives against a wide range of biological targets. This includes exploring their potential as anticancer, anti-inflammatory, and antimicrobial agents, as nitro-substituted compounds are known to exhibit such properties. Promising compounds identified through in vitro screening would then need to undergo comprehensive in vivo studies in animal models to evaluate their efficacy, pharmacokinetics, and metabolic stability. scispace.comresearchgate.net For example, derivatives of related nitro-compounds have been tested for in vivo hypoglycemic activity in diabetic rat models. researchgate.netresearchgate.net

Chemoinformatic and Machine Learning Approaches for Property Prediction

Computational tools are becoming indispensable in modern drug discovery and material science. Chemoinformatic and machine learning models can be employed to predict the physicochemical and biological properties of novel this compound derivatives before their synthesis.

Quantitative Structure-Activity Relationship (QSAR) is a key computational method that can establish a mathematical link between the chemical structure of a series of compounds and their biological activity. By analyzing the impact of different functional groups and substitution patterns on activity, QSAR models can guide the design of more potent and selective compounds. scispace.com For example, a 3D-QSAR model (CoMFA) was used to understand the structure-activity relationship of antitubercular m-amidophenol derivatives synthesized from this compound. scispace.com These models can predict how modifications, such as altering substituents on the amide nitrogen, might affect binding to a target enzyme.

Design and Synthesis of Advanced Derivatives with Enhanced Properties

The true potential of this compound lies in its role as a scaffold for creating advanced derivatives. The presence of the methoxy (B1213986), nitro, and ester groups provides multiple points for chemical modification.

A key transformation is the reduction of the nitro group to an amine, which drastically changes the molecule's electronic properties and opens up a vast array of subsequent reactions for creating diverse libraries of compounds. google.com.na This resulting 3-amino-5-methoxybenzoate can be a precursor for various heterocyclic compounds. Structure-activity relationship (SAR) studies on derivatives are crucial for understanding the role of each functional group. For example, in the m-amidophenol antitubercular agents, the 1-hydroxyl group was found to be imperative for activity, and its replacement led to a loss of efficacy. scispace.com Future work will involve the rational design and synthesis of new analogs with optimized properties, such as enhanced biological activity, improved solubility, or better metabolic stability.

Exploration in New Material Science Applications

The applications of this compound and its derivatives are not limited to medicinal chemistry. There is an emerging interest in their use in material science. For instance, derivatives of a related compound, methyl 3,5-dinitrobenzoate, are being investigated for their non-linear optical (NLO) properties. NLO materials are important for applications in optical data storage and information processing.

The unique electronic characteristics of the substituted benzene (B151609) ring in this compound, with its electron-donating methoxy group and electron-withdrawing nitro group, make it an interesting building block for new functional materials. Future research could explore the synthesis of polymers or coordination complexes incorporating this moiety to develop materials with novel electronic, optical, or thermal properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.